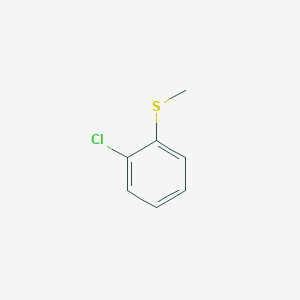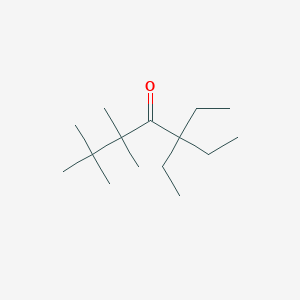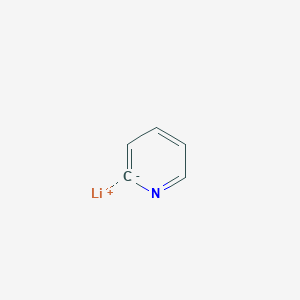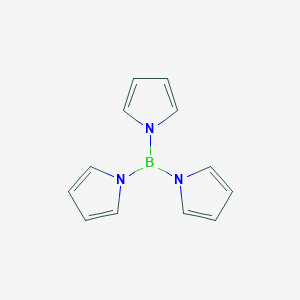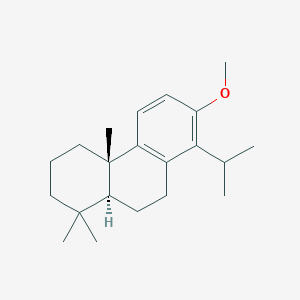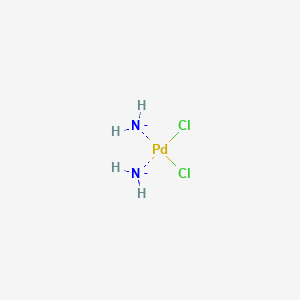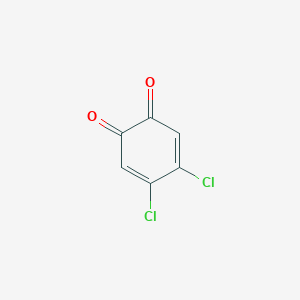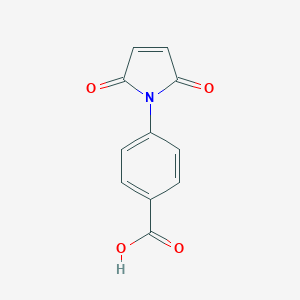
Allyl methyl sulfone
Vue d'ensemble
Description
Allyl methyl sulfone is an organosulfur compound . It can be used as a solvent or an additive for electrochemical applications .
Synthesis Analysis
Recent developments in the field of sustainable sulfone synthesis have been reviewed . Advances and existing limitations in traditional approaches towards sulfones were discussed . A series of robust, easy-to-prepare sulfonium salts are designed and developed as electrophilic alkylation reagents .Molecular Structure Analysis
The empirical formula of Allyl methyl sulfone is C4H8O2S . Its molecular weight is 120.17 . The InChI key is WOPDMJYIAAXDMN-UHFFFAOYSA-N .Chemical Reactions Analysis
Sulfonium-based precise alkyl transposition reactions have been studied . The sulfonium intermediates in situ generated from thioethers display unique reactivity toward alkyl group transposition .Physical And Chemical Properties Analysis
Allyl methyl sulfone is a liquid . Its refractive index is 1.472 . It has a boiling point of 244 °C (lit.) and a density of 1.171 g/mL at 25 °C .Applications De Recherche Scientifique
Organic Synthesis
Allyl methyl sulfone is a versatile reagent in organic synthesis, particularly in C–S bond functionalization . It serves as a substrate for catalytic desulfitative functionalizations, enabling the formation of carbon-carbon (C–C) and carbon-heteroatom (C–X) bonds . This reactivity is crucial for constructing complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry
In medicinal chemistry, Allyl methyl sulfone’s derivatives are integral to the synthesis of various drugs. Its role in creating sulfone moieties within molecules is significant due to sulfones’ presence in many pharmacologically active compounds .
Materials Science
Allyl methyl sulfone is used in materials science for synthesizing polymers and other advanced materials. Its incorporation into polymers can enhance their properties, such as thermal stability and chemical resistance .
Catalysis
This compound is employed in metal- and photocatalytic processes for selective functionalization of unsaturated C–C bonds. These methods are part of a broader effort to develop greener and more efficient catalytic systems .
Electrochemical Applications
As a solvent or additive, Allyl methyl sulfone finds applications in battery manufacturing. Its properties can influence the electrolyte’s performance, contributing to the development of more efficient and durable batteries .
Solar Energy and Water Treatment
Allyl methyl sulfone is also used in non-aqueous solubility applications, such as solar energy and water treatment technologies. Its organometallic compounds can be utilized in these fields to improve the efficiency of solar cells and the effectiveness of water purification systems .
Safety And Hazards
Orientations Futures
Sulfones play a pivotal role in modern organic chemistry . They are highly versatile building blocks and find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules is of great interest . Future directions include improvements of classical methods and emerging technologies, such as photo- and electrochemical methods or the direct fixation of SO2 .
Propriétés
IUPAC Name |
3-methylsulfonylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPDMJYIAAXDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167315 | |
| Record name | 3-(Methylsulphonyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl methyl sulfone | |
CAS RN |
16215-14-8 | |
| Record name | 3-(Methylsulfonyl)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16215-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylsulphonyl)-1-propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016215148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl methyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methylsulphonyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl methyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLSULFONYLPROP-1-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRG7826ENB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allyl methyl sulfone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112255 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to garlic compounds in the human body after consumption?
A: Research shows that garlic's volatile compounds undergo significant biotransformation within the human body. Instead of being directly absorbed, these compounds are metabolized into several byproducts, including allyl methyl sulfide (AMS), allyl methyl sulfoxide (AMSO), and allyl methyl sulfone (AMSO2). [, ] These metabolites have been detected in various bodily fluids like urine and breast milk. [, , ]
Q2: Is there a difference in the metabolic profile depending on how garlic is prepared?
A: Yes, the way garlic is prepared can influence the concentration of metabolites. Studies comparing roasted and cooked garlic showed that cooking led to a more significant reduction in metabolite concentrations compared to roasting. [] This suggests that different culinary processes can impact the bioavailability of these compounds.
Q3: How do these metabolites contribute to the characteristic garlic odor?
A: Interestingly, only allyl methyl sulfide (AMS) possesses the distinct garlic-like odor, while allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2) are odorless. [, , ] Therefore, the characteristic garlic odor in bodily fluids after garlic consumption is attributed to the presence of AMS, not the parent compounds found in raw garlic.
Q4: How long does it take for these metabolites to appear in bodily fluids after garlic consumption?
A: Studies show that the excretion of these metabolites is time-dependent and varies between individuals. Generally, peak concentrations of AMS, AMSO, and AMSO2 in urine are observed approximately 1–2 hours after garlic ingestion. [] In breast milk, the maximum concentrations are typically observed within 3 hours. [] Notably, a second peak in metabolite concentration has been observed in urine around 6–8 hours post-ingestion in some individuals. []
Q5: What is the significance of detecting these metabolites in breast milk?
A: The presence of garlic-derived metabolites, specifically the odor-active AMS, in breast milk suggests a potential role in early flavor learning for infants. [, ] This exposure to diverse flavors through breast milk is thought to influence infants' later food preferences and acceptance.
Q6: What is known about the pharmacokinetics of allyl methyl disulfide (AMDS), another important garlic compound?
A: In rats, allyl methyl disulfide (AMDS) is metabolized primarily to allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2) through a series of reduction, methylation, and oxidation reactions. [] These findings highlight the complex metabolic pathways of garlic compounds and the potential for active metabolites to contribute to physiological effects.
Q7: What analytical techniques are used to study these garlic-derived metabolites?
A: Researchers utilize various analytical methods to identify and quantify these compounds, including gas chromatography-mass spectrometry/olfactometry (GC-MS/O) and two-dimensional high-resolution gas chromatography-mass spectrometry/olfactometry (HRGC-GC-MS/O). [, , , ] These techniques allow for the separation, identification, and quantification of volatile compounds even at trace levels in complex biological samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
